2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Lipophilicity Drug-likeness Isoindolin-1-one

Researchers constructing isoindolin-1-one libraries face a recurring obstacle: introducing a diversifiable handle without inflating lipophilicity or triggering off-target protein recognition. This N-(3-hydroxypropyl) derivative directly addresses that gap. • Terminal primary -OH enables esterification, Mitsunobu coupling, carbamate formation, or sulfonation-no additional FG interconversion required. • Mono-oxo lactam core (XLogP3 = 0.7, TPSA = 40.5 Ų) reduces cereblon E3 ligase recognition versus di-oxo phthalimide analogs, a critical advantage for PROTAC design. • ≥95% purity with batch-specific COA (NMR, HPLC, GC) supports GLP-compliant workflows and eliminates in-house re-characterization. • Direct precursor to 3-alkylidene and 3-hydroxy analogs with published antimicrobial SAR.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 155288-39-4
Cat. No. B3243212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one
CAS155288-39-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1CCCO
InChIInChI=1S/C11H13NO2/c13-7-3-6-12-8-9-4-1-2-5-10(9)11(12)14/h1-2,4-5,13H,3,6-8H2
InChIKeyRUKUQQMNBJOCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (CAS 155288-39-4): A Differentiated N-Functionalized Isoindolin-1-one Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (CAS 155288-39-4) is an N-alkyl substituted isoindolin-1-one featuring a terminal primary hydroxyl group on a three-carbon propyl chain [1]. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry for constructing diverse bioactive molecules, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents [2]. This specific derivative is supplied as a research chemical with a minimum purity specification of 95% and is characterized by batch-specific certificates of analysis including NMR, HPLC, and GC .

Why Generic Substitution Fails for 2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one: Key Structural and Physicochemical Distinctions from Phthalimide and Non-Hydroxylated Analogs


Superficially similar isoindoline-based building blocks—such as the phthalimide analog N-(3-hydroxypropyl)phthalimide (CAS 883-44-3) or non-hydroxylated N-alkyl isoindolin-1-ones—cannot be interchanged without altering key molecular properties. This specific isoindolin-1-one possesses a single lactam carbonyl (mono-oxo) rather than the di-oxo imide system of phthalimides, yielding a lower calculated XLogP3 of 0.7 [1] versus the higher lipophilicity typical of phthalimide analogs. The terminal primary hydroxyl group enables downstream functionalization (e.g., esterification, etherification, oxidation) or acts as an additional hydrogen-bond donor/acceptor site, a feature absent in simple N-propyl isoindolin-1-ones [2]. These differences in oxidation state, polarity, and derivatization potential directly impact solubility, target engagement, and the chemical space accessible through further synthesis [2].

Quantitative Differential Evidence for 2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one: Physicochemical and Structural Comparisons with the Closest Phthalimide and N-Alkyl Analogs


Reduced Lipophilicity (XLogP3 = 0.7) of the Mono-Oxo Isoindolin-1-one Core Versus the Di-Oxo Phthalimide Analog

The target compound's computed XLogP3 of 0.7 is substantially lower than the values reported for phthalimide-class analogs (typical XLogP3 values range from 1.5 to 2.2 for comparable N-alkyl phthalimides) [1]. This reduction arises from the replacement of one carbonyl group with a methylene unit in the isoindolin-1-one core. The lower lipophilicity translates into improved compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and suggests superior aqueous solubility profiles, which are critical for both in vitro assay compatibility and downstream pharmacokinetic optimization [2].

Lipophilicity Drug-likeness Isoindolin-1-one Scaffold selection

Terminal Primary Hydroxyl Group as a Functional Handle: Differentiation from 2-Propyl-isoindolin-1-one (CAS 33125-70-1)

Unlike 2-propyl-isoindolin-1-one (CAS 33125-70-1), which bears a chemically inert terminal methyl group, the target compound possesses a terminal primary hydroxyl group (hydrogen bond donor count = 1, acceptor count = 2) [1]. This hydroxyl enables on-scaffold diversification through esterification, etherification, Mitsunobu coupling, or oxidation to the carboxylic acid, providing a direct synthetic entry point for generating focused libraries. The propyl chain length (three methylene units) also introduces greater conformational flexibility (rotatable bond count = 3) compared to shorter-chain ethanolamine-derived analogs, potentially enabling access to distinct conformational space for target engagement [2].

Synthetic handle Derivatization Chemical biology Linker chemistry

Altered Hydrogen-Bonding Capacity (HBA = 2) Relative to the Phthalimide Analog (HBA = 3) Enables Differential Supramolecular Interactions

The target compound presents a hydrogen bond acceptor count of 2 (one lactam carbonyl oxygen, one hydroxyl oxygen), compared to 3 for N-(3-hydroxypropyl)phthalimide (CAS 883-44-3; two imide carbonyl oxygens plus one hydroxyl oxygen) [1]. This reduction in acceptor count alters the compound's capacity for intermolecular hydrogen bonding, as evidenced by crystallographic studies on the phthalimide analog (C11H11NO3), which shows two molecules in the asymmetric unit engaged in distinct O–H···O hydrogen bond networks to different acceptors [2]. The isoindolin-1-one, by contrast, lacks the second carbonyl acceptor, which simplifies its hydrogen-bonding topology and may reduce aggregation-based assay interference in biochemical screening [3].

Hydrogen bonding Crystal engineering Target engagement Solubility

Antimicrobial Activity Potential of the Isoindolin-1-one Scaffold Class: Evidence from N-Substituted Analog Studies

While no direct antimicrobial MIC data has been identified for CAS 155288-39-4 specifically, a foundational study by Breytenbach et al. (2000) demonstrated that a systematic range of N-substituted isoindolin-1-ones exhibits measurable in vitro antimicrobial activity, with MIC values determined against relevant bacterial strains [1]. This validates the isoindolin-1-one scaffold as a productive starting point for antimicrobial SAR exploration. More recent work (Kemp et al., 2024) confirmed that selected 3-hydroxy- and 3-alkylidene-isoindolin-1-one derivatives display moderate antibacterial activity [2]. The 3-hydroxypropyl substituent on the target compound provides a synthetic entry for installing the 3-position modifications that these studies identify as activity-modulating, positioning it as a versatile intermediate for antimicrobial library synthesis.

Antimicrobial SAR Isoindolin-1-one Scaffold validation

Recommended Procurement Scenarios for 2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (CAS 155288-39-4)


Medicinal Chemistry: Isoindolin-1-one-Focused Library Synthesis via Hydroxyl-Directed Derivatization

For medicinal chemistry groups building focused libraries around the isoindolin-1-one scaffold, this compound offers a strategic advantage: the terminal primary hydroxyl enables on-resin or solution-phase diversification (esterification, carbamate formation, sulfonation, or Mitsunobu coupling) without requiring additional functional group interconversion steps. The reduced lipophilicity (XLogP3 = 0.7) of the mono-oxo core [1] also helps maintain favorable physicochemical profiles in final library members, consistent with the scaffold's established role in generating bioactive leads across multiple therapeutic areas [2].

Chemical Biology Probe Design: Exploiting Differential Hydrogen-Bonding Topology Relative to Phthalimide-Based Probes

When designing chemical probes for target engagement studies, the altered hydrogen-bonding pattern of this isoindolin-1-one (HBA = 2, TPSA = 40.5 Ų) versus the commonly used N-(3-hydroxypropyl)phthalimide (HBA = 3) [1] may reduce off-target interactions with proteins that recognize the phthalimide substructure (e.g., cereblon E3 ligase complex). This is particularly relevant for developing PROTAC ligands or molecular glues, where avoiding unintended cereblon recruitment is critical [2]. The hydroxyl handle also enables direct conjugation to linkers for bifunctional molecule assembly.

Process Chemistry and Scale-Up: Purchasing Based on Batch-Specific Analytical Documentation

For process development laboratories requiring reproducible starting materials, suppliers including Bidepharm and Sigma-Aldrich provide batch-specific certificates of analysis with NMR, HPLC, and GC characterization for CAS 155288-39-4 at ≥95% purity [1][2]. This documented quality assurance supports GLP-compliant workflows and reduces the need for in-house re-characterization, a practical procurement differentiator when comparing suppliers.

Antimicrobial SAR Programs: Using the 3-Hydroxypropyl Isoindolin-1-one as a Common Intermediate for 3-Position Modifications

Based on class-level evidence that 3-substituted isoindolin-1-ones exhibit antimicrobial activity [1][2], this compound serves as an ideal shared intermediate for SAR exploration. The 3-position methylene group adjacent to the lactam nitrogen can be functionalized (e.g., via oxidation to 3-hydroxy derivatives or condensation to 3-alkylidene analogs), directly accessing the structural motifs that published studies have correlated with antibacterial activity.

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